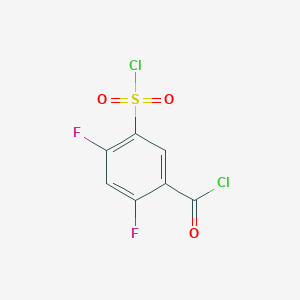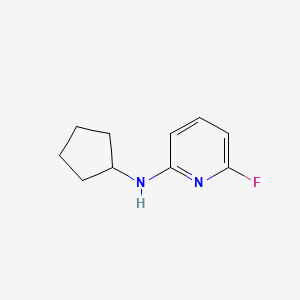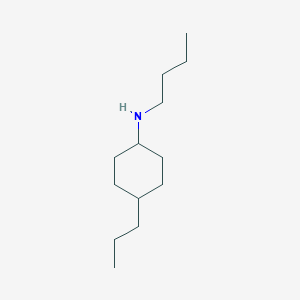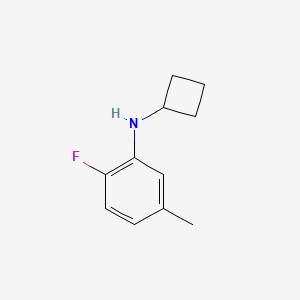
5-(Chlorosulfonyl)-2,4-difluorobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chlorosulfonyl)-2,4-difluorobenzoyl chloride is an organosulfur compound with significant applications in organic synthesis. This compound is characterized by the presence of a chlorosulfonyl group, two fluorine atoms, and a benzoyl chloride moiety. It is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-2,4-difluorobenzoyl chloride typically involves the chlorosulfonation of 2,4-difluorobenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The process involves the following steps:
Chlorosulfonation: 2,4-difluorobenzoic acid is treated with chlorosulfonic acid at elevated temperatures to introduce the chlorosulfonyl group.
Purification: The resulting product is purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)-2,4-difluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonamides, respectively.
Hydrolysis: The compound can be hydrolyzed to form 2,4-difluorobenzoic acid and sulfur dioxide.
Reduction: Reduction of the chlorosulfonyl group can yield sulfinic acids or sulfides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Chlorinated solvents, acetonitrile, ethers
Catalysts: Lewis acids, bases
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfinic Acids: Formed by reduction
Scientific Research Applications
5-(Chlorosulfonyl)-2,4-difluorobenzoyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Utilized in the development of novel drug candidates, particularly in the synthesis of sulfonamide-based drugs.
Industry: Applied in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)-2,4-difluorobenzoyl chloride involves its electrophilic nature, which allows it to react with nucleophiles. The chlorosulfonyl group is highly reactive, facilitating the formation of covalent bonds with various nucleophilic species. This reactivity is harnessed in synthetic chemistry to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Known for its use in organic synthesis as a versatile reagent.
Chlorosulfonylacetyl chloride: Used in the synthesis of sulfonamides and other sulfur-containing compounds.
3-(Chlorosulfonyl)benzoyl chloride: Another chlorosulfonyl-containing compound with similar reactivity.
Uniqueness
5-(Chlorosulfonyl)-2,4-difluorobenzoyl chloride is unique due to the presence of both fluorine atoms and the chlorosulfonyl group on the benzoyl chloride moiety. This combination imparts distinct reactivity and properties, making it particularly useful in the synthesis of fluorinated sulfonamides and other specialized compounds.
Properties
Molecular Formula |
C7H2Cl2F2O3S |
|---|---|
Molecular Weight |
275.06 g/mol |
IUPAC Name |
5-chlorosulfonyl-2,4-difluorobenzoyl chloride |
InChI |
InChI=1S/C7H2Cl2F2O3S/c8-7(12)3-1-6(15(9,13)14)5(11)2-4(3)10/h1-2H |
InChI Key |
VJLASNASVTYHPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)F)F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(3-Bromothiophen-2-yl)methyl]amino}propan-2-ol](/img/structure/B13251300.png)
![tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate](/img/structure/B13251305.png)
![4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13251316.png)

![4-[(Methylsulfanyl)methyl]cyclohexan-1-amine](/img/structure/B13251325.png)



![(Heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13251356.png)




![[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine](/img/structure/B13251379.png)
